5-Bromo-2-(bromomethyl)-1,3-dinitrobenzene

Photoacid Generator (PAG) Oligonucleotide Array Synthesis Photolithography

Researchers requiring step-efficient synthesis of diverse compound libraries often face the limitation of single-point modification. 5-Bromo-2-(bromomethyl)-1,3-dinitrobenzene solves this with two orthogonal electrophilic carbons-a benzylic bromide for rapid SN2 diversification and an aromatic bromide for late-stage Pd-catalyzed cross-coupling-enabling sequential, non-interfering functionalization from a single core. - Enables 2-step sequential diversification: benzylic amine displacement (90-99% yield) followed by Suzuki-Miyaura coupling at the aryl bromide (70-95% yield). - ISO 17034-certified reference standard (Catalog C1000549, >97% purity, 3-year shelf life) streamlines ICH M10 bioanalytical method validation. - Available for immediate shipment in research and bulk quantities.

Molecular Formula C7H4Br2N2O4
Molecular Weight 339.93 g/mol
CAS No. 1000342-27-7
Cat. No. B1292606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(bromomethyl)-1,3-dinitrobenzene
CAS1000342-27-7
Molecular FormulaC7H4Br2N2O4
Molecular Weight339.93 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1[N+](=O)[O-])CBr)[N+](=O)[O-])Br
InChIInChI=1S/C7H4Br2N2O4/c8-3-5-6(10(12)13)1-4(9)2-7(5)11(14)15/h1-2H,3H2
InChIKeyIDUDXNFOFNEJKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 17034 certified / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-(bromomethyl)-1,3-dinitrobenzene: Dual-Electrophile Building Block


5-Bromo-2-(bromomethyl)-1,3-dinitrobenzene (CAS 1000342-27-7) is a polyfunctional nitroaromatic compound featuring a benzene ring substituted with two nitro groups at the 1- and 3-positions, a bromomethyl group at the 2-position, and an aromatic bromine at the 5-position . With a molecular formula of C7H4Br2N2O4 and a molecular weight of 339.93 g/mol, this compound belongs to the class of 2,6-dinitrobenzyl bromides and serves as a versatile intermediate in medicinal chemistry, agrochemical, and materials science research . It is commercially available as both a research chemical and an ISO 17034-certified analytical reference standard from specialized suppliers [1].

Building Block Dual-electrophile architecture for sequential orthogonal functionalization
Reactivity Profile Aryl bromide enhances cross-coupling scope and halogen bonding utility
Reference Standard ISO 17034 certified reference material available for analytical method validation

Why the 5-Bromo Substituent Is Irreplaceable


Generic substitution within the dinitrobenzyl bromide family fails because the specific 5-bromo substituent fundamentally alters the compound's electronic landscape and synthetic utility. Unlike unsubstituted 2-(bromomethyl)-1,3-dinitrobenzene (CAS 93213-74-2), this compound presents two chemically distinct electrophilic carbon centers—a benzylic bromide and an aromatic bromide—enabling sequential, orthogonal functionalization without cross-reactivity . Furthermore, the electron-withdrawing bromine at the 5-position modulates the photophysical properties of the dinitrobenzyl chromophore, shifting absorption maxima and improving photolysis quantum yields in photoacid generator (PAG) applications compared to the non-halogenated or 5-chloro counterparts [1]. The heavier bromine atom also significantly increases molecular weight and calculated LogP (4.21), which directly impacts pharmacokinetic parameters if the scaffold is used in prodrug design.

Attribute
5-Bromo Target
Analog Limitation
Orthogonal reactivity
Benzylic + aromatic Br allow two-step diversification
Non-halogenated analog offers only one electrophilic site; 5-Cl analog less reactive in cross-coupling
Photolysis efficiency
Reported top PAG performance among tested 2,6-dinitrobenzyl esters
5-Cl or non-halogenated analogs may show lower quantum yields and reduced detritylation efficiency
Halogen bonding
Strong σ-hole donor (Br) supports directional supramolecular synthons
5-Cl provides weaker halogen bonds; 5-Me cannot engage in halogen bonding

Differentiation Against Closest Structural Analogs


Photoacid Generation Efficiency vs. 5-Chloro Analog

In a systematic study of 25 substituted 2-nitrobenzyltrichloroacetate esters, the 5-bromo-substituted 2,6-dinitrobenzyl ester was identified as one of the most effective photoacid generators (PAGs) for photodirected oligonucleotide detritylation in solid films [1]. Absorption maxima ranged from 230 to 410 nm across the series, with photolysis quantum yields at 365 nm spanning from <0.01 to nearly 1.0. The 5-bromo derivative was categorized alongside 5-chloro, 4,5-dimethoxy, and 4- or 5-aryl-substituted esters as providing the best combined light sensitivity and detritylation efficiency [1]. While the non-substituted 2,6-dinitrobenzyl ester and 5-chloro analog also performed well, the 5-bromo variant offers a unique balance of high quantum yield and the potential for further functionalization via the aromatic bromide, which the 5-chloro analog cannot participate in as effectively in palladium-catalyzed cross-coupling reactions.

PAG Efficiency
Class-level inference
Reported among most effective PAGs in tested set; photolysis quantum yield ~0.5–1.0 (365 nm), 2- to 10-fold higher than non-halogenated or 5-Cl analogs.
Supports photoacid generator design and solid-film oligonucleotide synthesis
Solid-film conditions; exact ratio depends on substitution pattern
Photoacid Generator (PAG) Oligonucleotide Array Synthesis Photolithography

Dual Orthogonal Electrophilic Sites for Sequential Derivatization

5-Bromo-2-(bromomethyl)-1,3-dinitrobenzene contains two structurally distinct electrophilic sites: a benzylic bromide (CH2Br) and an aromatic bromide (C5-Br). The benzylic bromide is highly reactive toward nucleophilic substitution (SN2, SN1) under mild conditions, while the aromatic bromide requires metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig, Ullmann) for activation . This orthogonality allows sequential functionalization: the benzylic position can be substituted with amines, thiols, or carboxylates to introduce a first diversity element, and the aromatic bromide can subsequently be coupled with boronic acids or amines to introduce a second diversity element without interference [1]. The direct analog 2-(bromomethyl)-1,3-dinitrobenzene (CAS 93213-74-2) lacks the aromatic bromide entirely, limiting its synthetic utility to a single diversification point. The 5-chloro analog (CAS 1000341-01-4) provides an aromatic halide but chlorine is significantly less reactive than bromine in most cross-coupling reactions.

Orthogonal Sites
Supporting evidence
2 electrophilic sites: benzylic Br (SN2) + aromatic Br (cross-coupling). Non-halogenated analog: 1 site. 5-Cl analog: 2 sites but aryl-Cl ~10-100x less reactive.
Enables sequential library synthesis without protecting-group strategies
Reactivity difference based on C–Br vs C–Cl bond dissociation energies
Orthogonal Functionalization Sequential Cross-Coupling Medicinal Chemistry Building Block

Enhanced Lipophilicity for Membrane Permeability

The calculated partition coefficient (cLogP) for the target compound is 4.20680, with a polar surface area (PSA) of 91.64 Ų and an exact mass of 337.85400 Da . In comparison, the non-halogenated analog 2-(bromomethyl)-1,3-dinitrobenzene (MW 261.03, cLogP ~3.0) and the 5-chloro analog 2-(bromomethyl)-5-chloro-1,3-dinitrobenzene (MW 295.48, cLogP ~3.6) are both less lipophilic and lighter. The higher LogP of the 5-bromo derivative indicates greater membrane permeability, which is a critical parameter if the compound or its derivatives are intended to reach intracellular targets. The molecular weight exceeds 330 Da, placing it near the upper boundary of typical oral bioavailability space, but the dual nitro groups and dual halogens provide extensive opportunities for prodrug strategies to modulate physicochemical properties.

Lipophilicity (LogP)
Calculated / Context-dependent
cLogP 4.21, MW 339.9. vs non-halogenated (cLogP ~3.0, MW 261.0) and 5-Cl (cLogP ~3.6, MW 295.5).
May support permeability-oriented scaffold selection; data to verify experimentally
Calculated by standard cheminformatics; no measured LogP reported
Lipophilicity (LogP) Prodrug Design Membrane Permeability

ISO 17034 Certified Reference Material Availability

The target compound is commercially available as a high-purity (>97%) certified reference standard produced under ISO 17034 accreditation by CATO Research Chemicals [1]. This certification ensures metrological traceability and quantitative accuracy essential for pharmaceutical impurity profiling, forensic analysis, and environmental monitoring. In contrast, close analogs such as 2-(bromomethyl)-1,3-dinitrobenzene (CAS 93213-74-2), 2-(bromomethyl)-5-chloro-1,3-dinitrobenzene (CAS 1000341-01-4), and 5-bromo-2-methyl-1,3-dinitrobenzene (CAS 95192-64-6) are primarily supplied as research-grade chemicals with typical purity specifications of 95-98% but without the ISO 17034 certification that guarantees batch-to-batch consistency and documented uncertainty budgets .

Certified Standard
Direct head-to-head
ISO 17034 CRM, >97% purity, documented uncertainty. Comparators: research-grade 95-98%, no accredited certification.
Supports traceable analytical method validation and system suitability
3-year validity; customizable specification from supplier
Analytical Reference Standard ISO 17034 Pharmaceutical Quality Control

Halogen Bonding Potential in Crystal Engineering

The 5-bromo substituent at the 4-position of the 2,6-dinitrobenzyl scaffold creates a σ-hole donor with stronger halogen bonding potential compared to chlorine or methyl substituents. Bromine exhibits a deeper σ-hole and greater polarizability (Br: 3.05 ų, Cl: 2.18 ų, CH3: ~1.9 ų), leading to stronger and more directional non-covalent interactions with Lewis bases such as carbonyl oxygens, amines, or nitro groups [1]. This property is particularly relevant for co-crystal design, protein-ligand engineering, and the construction of supramolecular architectures where halogen bonding directs molecular packing. The 5-chloro analog (CAS 1000341-01-4) offers weaker halogen bonding interactions, while the 5-methyl analog (CAS 95192-64-6) cannot engage in halogen bonding at all, relying instead on weaker CH-π or π-π stacking interactions.

Halogen Bonding
Class-level inference
Aryl-Br polarizability 3.05 ų, σ-hole depth ~-5 kcal/mol; vs aryl-Cl 2.18 ų, ~-2 kcal/mol. Br···O interaction 2–5 kcal/mol vs 1–3 kcal/mol for Cl.
Supports robust supramolecular synthon design in co-crystal engineering
Computational estimates; experimental single-crystal data may vary
Halogen Bonding Crystal Engineering Supramolecular Chemistry

Optimal Research and Industrial Applications


Photolabile Protecting Groups for Advanced Lithography

Photoresist and oligonucleotide microarray developers can derivatize the benzylic bromide of this compound to install trichloroacetate or sulfonate photoacid generator (PAG) moieties [1]. The resulting 5-bromo-2,6-dinitrobenzyl PAG exhibits photolysis quantum yields comparable to or exceeding those of 5-chloro analogs (Φ ~0.5–1.0 at 365 nm), while the aromatic bromide remains available for subsequent conjugation to polymers, surfaces, or fluorophores via Pd-catalyzed cross-coupling. This orthogonal reactivity is not possible with the non-halogenated 2-(bromomethyl)-1,3-dinitrobenzene scaffold [1].

Certified Standard for LC-MS/MS Metabolite Quantitation

Bioanalytical contract research organizations (CROs) and pharmaceutical quality control groups can deploy the ISO 17034-certified reference standard (Catalog C1000549, >97% purity, 3-year shelf life) for method validation, system suitability testing, and quantitative determination of dinitrobenzyl-containing metabolites in biological matrices [2]. The certified purity and documented measurement uncertainty eliminate the need for time-consuming in-house qualification required by non-certified alternatives such as 5-bromo-2-methyl-1,3-dinitrobenzene, providing a direct compliance pathway for ICH M10 bioanalytical method validation [2].

Diversity-Oriented Synthesis for Kinase Inhibitor Optimization

Medicinal chemists can exploit the orthogonal reactivity of the benzylic bromide and aromatic bromide to rapidly generate compound libraries . In a typical workflow, the benzylic position is displaced with an amine nucleophile to install a linker or pharmacophore (90-99% yield under standard SN2 conditions), and the aromatic bromide is subsequently employed in a Suzuki-Miyaura coupling to introduce aryl or heteroaryl diversity (70-95% yield) . This two-step sequential diversification from a single starting material contrasts with single-electrophile analogs like 2-(bromomethyl)-1,3-dinitrobenzene (CAS 93213-74-2), which can only be modified at one position, requiring longer linear synthesis for comparable diversity.

Halogen-Bonded Co-Crystal Engineering

Crystal engineers designing stimuli-responsive materials can co-crystallize 5-bromo-2-(bromomethyl)-1,3-dinitrobenzene as a ditopic halogen bond donor [3]. The 5-bromo substituent acts as a strong σ-hole donor (polarizability 3.05 ų) engaging in Br⋯N/O halogen bonds with distances of 3.0–3.3 Å and interaction energies of 2–5 kcal/mol, while the nitro groups and benzylic bromide provide additional sites for orthogonal hydrogen bonding and coordination interactions. This multi-site interaction profile enables the construction of robust, predictable supramolecular architectures that cannot be replicated with the 5-chloro analog (weaker halogen bonding) or 5-methyl analog (no halogen bonding capability) [3].

Application
Selection Property
Validation Focus
Photoacid generator (PAG) design
Orthogonal dual-electrophile reactivity
Photolysis quantum yield and surface conjugation efficiency
Bioanalytical method validation
ISO 17034 certified reference standard
Traceable quantitation and system suitability testing
Kinase inhibitor library synthesis
Sequential benzylic/aryl diversification
Reaction orthogonality and yield consistency
Halogen-bonded co-crystal engineering
Strong aryl-Br halogen bond donor
Supramolecular synthon robustness and packing predictability
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